![molecular formula C16H19ClN4O3 B2589127 (4Z)-1-(4-chlorophenyl)-3-ethoxy-4-{[(morpholin-4-yl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one CAS No. 338751-09-0](/img/structure/B2589127.png)
(4Z)-1-(4-chlorophenyl)-3-ethoxy-4-{[(morpholin-4-yl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one
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Description
(4Z)-1-(4-chlorophenyl)-3-ethoxy-4-{[(morpholin-4-yl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one is a useful research compound. Its molecular formula is C16H19ClN4O3 and its molecular weight is 350.8. The purity is usually 95%.
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Scientific Research Applications
- Application : The compound has been identified as a JAK1-selective inhibitor. Specifically, ®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile [®-6c] exhibits an impressive IC50 value of 8.5 nM against JAK1, with a selectivity index of 48 over JAK2 .
- Synthesis : Derivatives of (4-chlorophenyl)(5-methylpyrazin-2-yl) were synthesized. Notably, (4-chlorophenyl)(5-methylpyrazin-2-yl) methanone (4a) was obtained through a synthetic route involving triethylamine, NH(OCH3)CH3.HCl, and 4-chlorophenyl)magnesium bromide .
- Application : Quasi-analytical methods were used to correlate the geometrical and electronic structures of CPI with its Raman spectra. Such studies enhance our understanding of surface interactions and can inform materials science and catalysis research .
JAK1 Inhibition
Antimicrobial Activity
Surface Raman Spectroscopy
properties
IUPAC Name |
2-(4-chlorophenyl)-5-ethoxy-4-[(E)-morpholin-4-yliminomethyl]-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O3/c1-2-24-15-14(11-18-20-7-9-23-10-8-20)16(22)21(19-15)13-5-3-12(17)4-6-13/h3-6,11,19H,2,7-10H2,1H3/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZKIBSJTOQPIS-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=NN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)/C=N/N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-1-(4-chlorophenyl)-3-ethoxy-4-{[(morpholin-4-yl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one |
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